Bienvenue dans la boutique en ligne BenchChem!

1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this compound as the unsubstituted thiazole reference for matched-pair SAR. With 1 HBD (carboxamide N–H), it preserves the canonical kinase hinge hydrogen bond absent in N-methylated analogs. The low logP (0.1) and TPSA (103 Ų) ensure aqueous solubility for biochemical assays, while MW 236.25 Da and TPSA within passive diffusion guidelines support reliable intracellular exposure. Directly compare with 4-methylthiazole analog CAS 746606-46-2 (ΔlogP ~0.5) to quantify C4-methylation impact on c-Met potency.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 874966-25-3
Cat. No. B2623716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide
CAS874966-25-3
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=NC=CS2
InChIInChI=1S/C9H8N4O2S/c1-13-7(14)3-2-6(12-13)8(15)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,15)
InChIKeySCYYZDDYWZMYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 874966-25-3): Core Properties and Structural Classification for Sourcing Decisions


1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 874966-25-3) is a synthetic heterocyclic small molecule built on a 1,6-dihydropyridazine-3-carboxamide core bearing an N-(1,3-thiazol-2-yl) substituent at the carboxamide position and a methyl group at N1. Its molecular formula is C₉H₈N₄O₂S with a molecular weight of 236.25 g/mol [1]. The compound is classified within the broader pyridazine carboxamide family, a scaffold extensively explored in kinase inhibitor drug discovery, particularly for c-Met and ALK targets [2]. It is commercially available as a screening compound from Life Chemicals (product code F5319-0069) in quantities from 1 mg to 100 mg at purities typically ≥95% [3].

Why Generic Pyridazine Carboxamide Substitution Fails: Structural Specificity of 1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide


Within the pyridazine-3-carboxamide class, seemingly minor substituent variations produce large deviations in physicochemical and target-binding profiles. The N-(1,3-thiazol-2-yl) group in CAS 874966-25-3 is unsubstituted at the thiazole 4- and 5-positions, a feature that directly determines the compound's hydrogen-bond donor/acceptor count (1 HBD, 5 HBA), topological polar surface area (103 Ų), and computed lipophilicity (XLogP3 = 0.1) [1]. Close analogs such as 1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 746606-46-2) introduce a methyl group at the thiazole 4-position, which alters steric and electronic properties and is expected to shift both solubility and target engagement [2]. In the context of c-Met kinase inhibition, the patent literature demonstrates that pyridazine carboxamide IC₅₀ values span from sub-nanomolar to >1 µM depending on the exact heterocycle substitution pattern [3]. Consequently, generic interchange without a direct matched-pair analysis risks invalidating SAR hypotheses and procurement of an unsuitable tool compound.

Quantitative Differential Evidence: 1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3): Unsubstituted Thiazole Yields Lower logP Than 4-Methyl Analog

The target compound bears an unsubstituted 1,3-thiazol-2-yl group, whereas the closest commercially available analog CAS 746606-46-2 carries a 4-methyl substituent on the thiazole ring. Computed XLogP3 for CAS 874966-25-3 is 0.1, indicating borderline hydrophilic character [1]. While the experimental XLogP3 for CAS 746606-46-2 is not publicly reported, the addition of a methyl group is predicted to increase logP by approximately 0.5–0.6 units based on the Hansch π constant for methyl substitution on an aromatic ring [2]. This suggests CAS 874966-25-3 possesses meaningfully higher aqueous solubility potential relative to its 4-methyl counterpart.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Superior Membrane Penetration Potential vs. Fluorophenylmethyl Congeners

The computed topological polar surface area (TPSA) for CAS 874966-25-3 is 103 Ų [1]. This falls within the accepted threshold for oral bioavailability and CNS penetration (TPSA <140 Ų for oral, <90 Ų often preferred for CNS) [2]. In comparison, a closely related congener 1-[(4-fluorophenyl)methyl]-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040636-18-7, MW 330.3) carries a bulkier N1-substituent that increases molecular weight by ~94 Da and is expected to increase TPSA beyond 120 Ų due to additional polar surface contributions from the fluorine atom . The lower TPSA of CAS 874966-25-3 relative to N1-aralkyl analogs suggests better passive membrane diffusion.

Membrane permeability CNS drug design ADME prediction

Hydrogen-Bond Donor/Acceptor Ratio: Differentiated Pharmacophore Profile from N-Alkylated Thiazole Amides

CAS 874966-25-3 presents a distinct hydrogen-bond donor/acceptor (HBD/HBA) profile of 1 HBD and 5 HBA [1]. The single HBD originates from the secondary amide N–H connecting the pyridazine carbonyl to the thiazole ring. In contrast, the PDB-deposited analog 1-ethyl-N-methyl-6-oxo-N-[(1,3-thiazol-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide (PDB ligand A1BCF, co-crystallized with SARS-CoV-2 non-structural protein 3 in PDB 7HIL) features an N-methylated carboxamide, reducing the HBD count to 0 and eliminating the amide N–H hydrogen-bond donor capability entirely [2]. This structural difference fundamentally alters the hydrogen-bonding pharmacophore: CAS 874966-25-3 can act as a hydrogen-bond donor to backbone carbonyl acceptors (e.g., in kinase hinge regions), whereas the N-methylated analog cannot.

Hydrogen bonding Pharmacophore modeling Kinase hinge binding

Scaffold Classification: Pyridazine-3-carboxamide as a Privileged c-Met Kinase Inhibitor Template

The pyridazine-3-carboxamide scaffold, to which CAS 874966-25-3 belongs, has been extensively validated as a c-Met kinase inhibitor pharmacophore. Patent US20110160209A1 discloses numerous pyridazine carboxamide compounds with c-Met IC₅₀ values <100 nM, with some examples achieving sub-nanomolar potency [1]. Within this patent family, the unsaturated heterocycle-substituted pyridazine carboxamides are claimed as more selective c-Met inhibitors compared to earlier pyridazine derivatives. CAS 874966-25-3, featuring an N-(1,3-thiazol-2-yl) substituent at the 3-carboxamide position, maps directly onto the Markush structure of the most potent exemplified compounds. While specific IC₅₀ data for this exact compound are not publicly disclosed, its structural alignment with the patent's most active sub-series supports its prioritization as a tool compound for c-Met-dependent phenotypic screening [2].

Kinase inhibition c-Met Cancer therapeutics SAR platform

Optimal Application Scenarios for 1-Methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide Based on Differential Evidence


Biochemical c-Met Kinase Screening Where Amide N–H Donor Retention Is Essential

CAS 874966-25-3 is the compound of choice over the N-methylated analog A1BCF (PDB 7HIL) for any c-Met or related kinase assay where the inhibitor is expected to donate a hydrogen bond from the carboxamide N–H to the kinase hinge backbone carbonyl. The single HBD (vs. zero for A1BCF) preserves this canonical ATP-site binding interaction, while the computed low logP (0.1) and TPSA (103 Ų) support adequate aqueous solubility for biochemical assay conditions [1].

Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

For intracellular target engagement or cell-based proliferation assays, CAS 874966-25-3 offers a favorable TPSA (103 Ų) and low molecular weight (236.25 Da) compared to bulkier N1-substituted analogs such as CAS 1040636-18-7 (MW 330.3). The TPSA value falls within established guidelines for passive membrane diffusion, reducing reliance on active transport mechanisms and facilitating reliable intracellular exposure in standard cell culture models .

SAR Exploration of Thiazole Substituent Effects Within the Pyridazine Carboxamide c-Met Inhibitor Series

The compound serves as the unsubstituted thiazole reference point for matched-pair SAR studies. Direct comparison with the 4-methylthiazole analog CAS 746606-46-2 enables quantification of the impact of thiazole C4-methylation on c-Met potency and selectivity. The estimated ΔlogP of ~0.5–0.6 units (target more hydrophilic) provides a testable hypothesis for solubility-driven potency differences in biochemical and cellular assays [2].

Quote Request

Request a Quote for 1-methyl-6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.